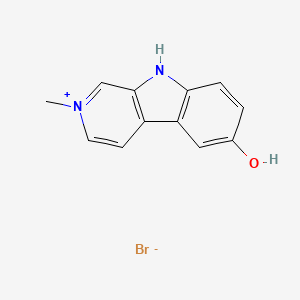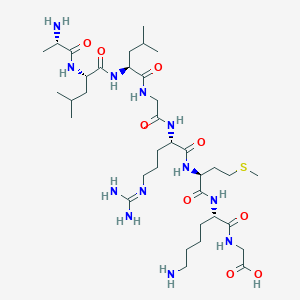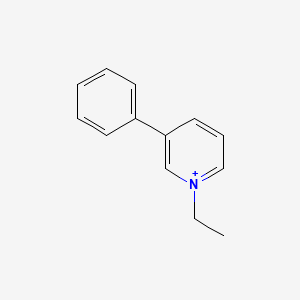
(But-2-en-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-2-en-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with a but-2-en-2-yl substituent. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-2-yl)cyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with but-2-en-2-yl halides under the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of but-2-en-2-yl-substituted cyclohexenes. This process requires the use of metal catalysts such as palladium or platinum supported on carbon. The reaction is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(But-2-en-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts, converting the compound into cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens such as chlorine or bromine, resulting in the formation of halogenated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
(But-2-en-2-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (But-2-en-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
Cyclohexene: A cycloalkene with a double bond in the ring.
Butylcyclohexane: A cyclohexane derivative with a butyl substituent.
Uniqueness
(But-2-en-2-yl)cyclohexane is unique due to the presence of the but-2-en-2-yl substituent, which imparts distinct chemical and physical properties. This structural feature differentiates it from other cycloalkanes and makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
131436-21-0 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
but-2-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-3-9(2)10-7-5-4-6-8-10/h3,10H,4-8H2,1-2H3 |
InChI Key |
SOKZJAMQPSJUPA-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)

![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)

![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)
